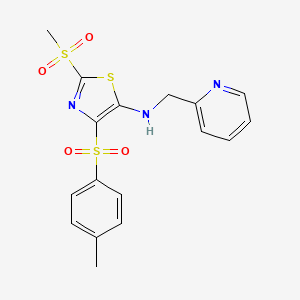

2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)-4-tosylthiazol-5-amine

Description

This compound features a thiazole core substituted at positions 2 and 4 with methylsulfonyl and tosyl (4-methylbenzenesulfonyl) groups, respectively. The amine at position 5 is linked to a pyridin-2-ylmethyl group.

Properties

IUPAC Name |

4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-N-(pyridin-2-ylmethyl)-1,3-thiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S3/c1-12-6-8-14(9-7-12)27(23,24)16-15(25-17(20-16)26(2,21)22)19-11-13-5-3-4-10-18-13/h3-10,19H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAKZAOAKROUPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)-4-tosylthiazol-5-amine is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique functional groups, which include:

- Methylsulfonyl group : Enhances solubility and bioavailability.

- Pyridinylmethyl moiety : May contribute to interaction with biological targets.

- Tosyl group : Often used to improve reactivity in chemical synthesis.

Research indicates that compounds similar to 2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)-4-tosylthiazol-5-amine may exhibit various mechanisms of action, including:

- Enzyme Inhibition : Compounds in this class have been studied for their ability to inhibit enzymes such as tyrosinase, which is critical in melanin biosynthesis. Inhibition of this enzyme can lead to applications in skin lightening and treatment of hyperpigmentation disorders.

- Antioxidant Activity : The presence of the thiazole ring may contribute to antioxidant properties, potentially offering protective effects against oxidative stress.

Case Studies

Recent studies have evaluated the biological activity of related compounds:

-

Tyrosinase Inhibition Study :

- A series of derivatives were synthesized and tested for tyrosinase inhibition.

- The most potent derivative exhibited an IC50 value of 17.02 ± 1.66 µM , demonstrating significant inhibitory activity compared to the standard kojic acid (IC50 = 27.56 ± 1.27 µM) .

- Molecular docking studies confirmed the binding affinity of these compounds within the active site of tyrosinase.

- Antioxidant Activity Assessment :

In Silico Assessments

Computational studies using molecular dynamics simulations have indicated that these compounds maintain stability within enzyme complexes over time, suggesting a favorable interaction profile for therapeutic development.

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Variations on the Thiazole Core

2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-tosylthiazol-5-amine ()

- Structural Differences : Replaces the methylsulfonyl group with a 4-chlorophenylsulfonyl and substitutes the pyridin-2-ylmethyl amine with a 3-methoxypropyl group.

- The 3-methoxypropyl chain may enhance metabolic stability but reduce target affinity due to decreased aromatic interactions .

4-(Benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine ()

- Structural Differences : Substitutes the methylsulfonyl and tosyl groups with benzenesulfonyl and chlorine, respectively. The pyridine is at the 3-position.

- Pyridin-3-ylmethyl vs. pyridin-2-ylmethyl affects hydrogen-bonding geometry and steric fit in receptor sites .

Core Heterocycle Modifications

5-Methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine ()

- Structural Differences : Benzothiazole core replaces thiazole, with a methoxy group at position 5 and pyridin-4-ylmethyl amine.

- Methoxy group increases electron density, contrasting with sulfonyl groups’ electron-withdrawing effects .

5-(Pyridin-4-yl)thiazol-2-amine ()

- Structural Differences : Lacks sulfonyl groups; pyridin-4-yl is directly attached to the thiazole.

- Impact :

Sulfonyl Group Variations

N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)-amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine ()

- Structural Differences: Morpholinosulfonyl group replaces methylsulfonyl; pyrimidine-thiazole hybrid core.

- Impact: Morpholinosulfonyl enhances water solubility due to the morpholine ring’s polarity. Pyrimidine-thiazole hybridization may broaden kinase inhibition profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.